molecular formula C9H6ClF3O B1274375 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone CAS No. 886497-11-6

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

Cat. No. B1274375
CAS RN: 886497-11-6
M. Wt: 222.59 g/mol
InChI Key: HRGMIFUPRXVREB-UHFFFAOYSA-N
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Description

“1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone” is a chemical compound with the molecular formula C9H6ClF3O . It is also known by other names such as “3’-CHLORO-5’-(TRIFLUOROMETHYL)ACETOPHENONE” and “1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone” among others . It has a molecular weight of 222.59 g/mol .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-chloro-3-(trifluoromethyl)benzene and trifluoroacetyl chloride in toluene under the catalysis of anhydrous aluminum trichloride . The reaction is kept at 0-5 ℃ for 3-4 hours. After the raw materials react, ice water is added and stirred for 1 hour. The pH is adjusted to 8-9 using a 40% sodium hydroxide solution .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone” can be represented by the InChI string: “InChI=1S/C9H6ClF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3” and the Canonical SMILES string: "CC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.59 g/mol and an exact mass of 222.0059270 g/mol . It has a complexity of 227 and a topological polar surface area of 17.1 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis of Alfilana and Loratadine Intermediates

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is used in the synthesis of raw material alfilana intermediate 1-(3-chloro-5-(trifluoromethyl)phenyl)-2, 2-trifluoroacetone for alfilana and loratadine . The preparation method has high safety, low requirements on production environment and environmental protection equipment, and is suitable for large-scale production .

FDA-Approved Trifluoromethyl Group-Containing Drugs

The trifluoromethyl group, which is present in 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone, is found in many FDA-approved drugs . This group exhibits numerous pharmacological activities .

Synthesis of Aframana Intermediate

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is used in the preparation of an Aframana intermediate . Aframana is an isoxazoline insecticide and acaricide .

Biocatalytic Synthesis of ®-[3,5-bis(trifluoromethyl)phenyl] Ethanol

This compound can be used in the biocatalytic synthesis of ®-[3,5-bis(trifluoromethyl)phenyl] ethanol .

Synthesis of Trifluoromethylpyridines

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone can potentially be used in the synthesis of trifluoromethylpyridines , which are key structural motifs in active agrochemical and pharmaceutical ingredients .

Enzymatic Process for Production of ®-[3,5-bis(trifluoromethyl)phenyl] Ethanol

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone can be used in the development of an efficient and cost-effective enzymatic process for the production of ®-[3,5-bis(trifluoromethyl)phenyl] ethanol .

Future Directions

The future directions for “1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone” could involve its use as an intermediate in organic synthesis and pharmaceutical development . Its potential applications and uses would depend on ongoing research and development in these fields.

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGMIFUPRXVREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397460
Record name 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

CAS RN

886497-11-6
Record name 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanol (Reference Example 32) by a procedure similar to the one described for 3-chloro-5-(trifluoromethyl)benzaldehyde (Reference Example 31) to provide 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone (0.998 g, 86%) as a pale yellow oil.
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